2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Overview
Description
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with a chlorofluorophenyl group and a propyl chain
Preparation Methods
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorofluorophenyl Group: This step involves the reaction of the triazolopyrimidine core with a chlorofluorophenyl derivative, often using a coupling reagent such as a palladium catalyst.
Attachment of the Propyl Chain: The final step involves the alkylation of the intermediate compound with a propyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: It is used as a tool compound in biological studies to understand the mechanisms of various biochemical processes and to identify potential drug targets.
Industrial Applications: The compound is also explored for its potential use in industrial processes, such as catalysis and the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE can be compared with other similar compounds, such as:
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-ETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE: This compound has an ethyl group instead of a propyl group, which may affect its chemical properties and biological activity.
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE:
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-BUTYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE: The butyl group may confer different physical and chemical properties compared to the propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall biological activity.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylamino]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN5O/c1-2-4-9-7-13(23)22-15(19-9)20-14(21-22)18-8-10-11(16)5-3-6-12(10)17/h3,5-7H,2,4,8H2,1H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEYJDZOEWPKQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)NCC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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